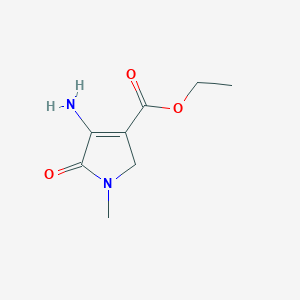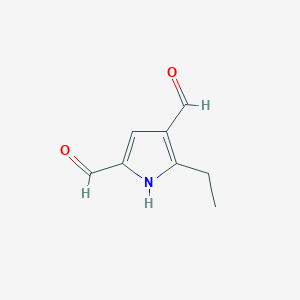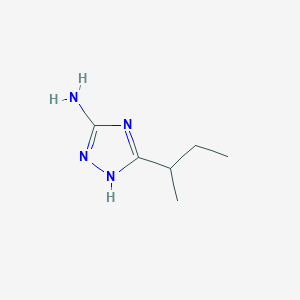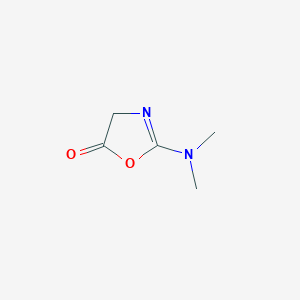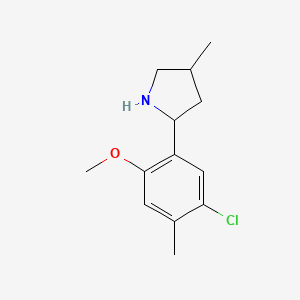
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group
準備方法
The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl intermediate: The starting material, 5-chloro-2-methoxy-4-methylphenyl, is prepared through chlorination and methylation reactions.
Pyrrolidine ring formation: The phenyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring under controlled conditions.
Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
化学反応の分析
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, which can be further analyzed or utilized in other reactions.
科学的研究の応用
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:
(5-Chloro-2-methoxy-4-methylphenyl)(4-methyl-1-piperidinyl)methanone: This compound has a similar phenyl group but differs in the structure of the nitrogen-containing ring.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound shares the phenyl group but has an ethanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
2-(5-chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)10-6-11(14)9(2)5-13(10)16-3/h5-6,8,12,15H,4,7H2,1-3H3 |
InChIキー |
SCJLOBABMKNRCQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



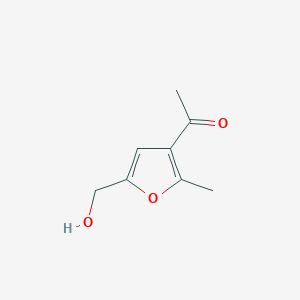
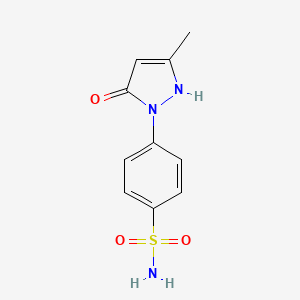
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)

![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)

